molecular formula C20H18N2O5 B3583605 propan-2-yl 4-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]benzoate

propan-2-yl 4-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]benzoate

Cat. No.: B3583605
M. Wt: 366.4 g/mol
InChI Key: IHBKRFYCDMWOAZ-UHFFFAOYSA-N
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Description

Propan-2-yl 4-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]benzoate is a complex organic compound that features a benzoate ester linked to an isoindole derivative. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the isoindole moiety suggests potential biological activity, while the benzoate ester may influence its chemical reactivity and solubility properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 4-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Isoindole Derivative: The isoindole moiety can be synthesized through a cyclization reaction involving phthalic anhydride and an amine, followed by oxidation to form the 1,3-dioxoisoindole structure.

    Acetylation: The isoindole derivative is then acetylated using acetic anhydride to introduce the acetyl group.

    Coupling with Benzoic Acid Derivative: The acetylated isoindole is coupled with a benzoic acid derivative under esterification conditions, typically using a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

    Formation of the Propan-2-yl Ester: Finally, the benzoic acid derivative is esterified with isopropanol in the presence of an acid catalyst to form the propan-2-yl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]benzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Reduction: The carbonyl groups in the isoindole moiety can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring in the benzoate ester can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation with bromine (Br2) in the presence of a Lewis acid catalyst.

Major Products

    Hydrolysis: Benzoic acid and isopropanol.

    Reduction: Alcohol derivatives of the isoindole moiety.

    Substitution: Nitro or halogenated derivatives of the benzoate ester.

Scientific Research Applications

    Medicinal Chemistry: The isoindole moiety is known for its biological activity, making this compound a candidate for drug development, particularly as an anti-inflammatory or anticancer agent.

    Materials Science: The compound’s unique structure may be useful in the design of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study enzyme interactions and metabolic pathways involving esterases and amidases.

    Industrial Applications: Potential use as an intermediate in the synthesis of more complex organic molecules or as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action of propan-2-yl 4-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]benzoate is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The isoindole moiety may interact with biological macromolecules through hydrogen bonding, π-π stacking, or hydrophobic interactions, influencing cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(1,3-dioxoisoindol-2-yl)-3-hydroxypropanoate: Similar isoindole structure but with different ester and hydroxyl functionalities.

    4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]benzoic acid: Contains an indole moiety and a benzoic acid derivative, similar in structure but with different functional groups.

Uniqueness

Propan-2-yl 4-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]benzoate is unique due to its combination of an isoindole moiety with a benzoate ester, which may confer distinct chemical and biological properties

Properties

IUPAC Name

propan-2-yl 4-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5/c1-12(2)27-20(26)13-7-9-14(10-8-13)21-17(23)11-22-18(24)15-5-3-4-6-16(15)19(22)25/h3-10,12H,11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHBKRFYCDMWOAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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